molecular formula C18H23N5OS B2490130 2-methyl-N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]-1,3-thiazole-4-carboxamide CAS No. 2034346-05-7

2-methyl-N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]-1,3-thiazole-4-carboxamide

Cat. No.: B2490130
CAS No.: 2034346-05-7
M. Wt: 357.48
InChI Key: GIIVUPDEVOHPDP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-methyl-N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]-1,3-thiazole-4-carboxamide is a synthetic small molecule featuring a thiazole core substituted with a methyl group at position 2 and a carboxamide group at position 2. The carboxamide moiety is linked to a piperidin-4-yl group, which is further substituted with a 5,6,7,8-tetrahydroquinazolin-4-yl moiety.

The compound’s synthesis likely follows a pathway analogous to related thiazole carboxamides, involving hydrolysis of ester intermediates to carboxylic acids, followed by coupling with amines using standard reagents like HATU or EDCI .

Properties

IUPAC Name

2-methyl-N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]-1,3-thiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N5OS/c1-12-21-16(10-25-12)18(24)22-13-6-8-23(9-7-13)17-14-4-2-3-5-15(14)19-11-20-17/h10-11,13H,2-9H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIIVUPDEVOHPDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CS1)C(=O)NC2CCN(CC2)C3=NC=NC4=C3CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]-1,3-thiazole-4-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the quinazoline and piperidine intermediates, followed by their coupling with the thiazole ring under specific reaction conditions. Common reagents used in these reactions include dehydrating agents like POCl3, P2O5, and ZnCl2 .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale procedures to ensure higher yields and purity, while maintaining cost-effectiveness and safety.

Chemical Reactions Analysis

Types of Reactions

2-methyl-N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]-1,3-thiazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present and the reaction conditions.

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, and other strong oxidizing agents.

    Reduction: LiAlH4, NaBH4, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, and electrophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions. The process can include:

  • Formation of thiazole derivatives through cyclization.
  • Introduction of the tetrahydroquinazoline moiety via condensation reactions.
  • Characterization using techniques such as NMR spectroscopy and mass spectrometry to confirm the structure.

Anticancer Properties

Research indicates that compounds with similar structures exhibit significant anticancer activity. For instance, derivatives containing thiazole and piperidine rings have been shown to inhibit various cancer cell lines by inducing apoptosis or inhibiting cell proliferation. A study demonstrated that thiazole derivatives could target specific pathways involved in cancer progression, making them suitable candidates for further development as anticancer agents .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Thiazole compounds are known for their antibacterial and antifungal activities. In vitro studies have shown that derivatives similar to 2-methyl-N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]-1,3-thiazole-4-carboxamide possess activity against Gram-positive and Gram-negative bacteria as well as fungi .

Neuroprotective Effects

There is growing interest in the neuroprotective effects of thiazole derivatives. Some studies suggest that compounds like this compound may protect neuronal cells from oxidative stress and apoptosis, indicating potential applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Study on Anticancer Activity

A recent study synthesized a series of thiazole derivatives and evaluated their anticancer properties against various cancer cell lines. The results showed that certain derivatives exhibited IC50 values in the low micromolar range against breast and lung cancer cells, highlighting their potential as lead compounds for drug development .

Evaluation of Antimicrobial Activity

In another research project, a set of thiazole-based compounds was screened for antimicrobial activity using standard agar diffusion methods. The results indicated that some compounds had significant inhibitory effects on Staphylococcus aureus and Escherichia coli, suggesting their utility in developing new antimicrobial agents .

Mechanism of Action

The mechanism of action of 2-methyl-N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]-1,3-thiazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The quinazoline moiety is known to interact with enzymes and receptors, potentially inhibiting their activity. The piperidine ring may enhance the compound’s binding affinity and selectivity, while the thiazole ring could contribute to its overall stability and bioavailability .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs can be categorized based on variations in the thiazole ring, substituent positioning, and amine components. Below is a comparative analysis:

Thiazole Carboxamide Positional Isomers

A key distinction lies in the carboxamide group’s position on the thiazole ring. describes analogs with carboxamide groups at position 5 (e.g., ethyl 4-methyl-2-(4-pyridinyl)thiazole-5-carboxylates), whereas the target compound features a carboxamide at position 3. Positional isomerism can significantly alter binding affinity and metabolic stability. For example:

  • Position 5 carboxamides (e.g., [3a–s] in ): These derivatives often exhibit enhanced solubility due to hydrogen bonding with the pyridinyl group. However, they may show reduced cellular permeability compared to position 4 analogs .
  • Position 4 carboxamides (target compound): The steric and electronic effects of the methyl group at position 2 and the carboxamide at position 4 could enhance target selectivity, particularly in hydrophobic binding pockets.

Amine Substituent Variations

The piperidine-tetrahydroquinazoline moiety in the target compound distinguishes it from analogs coupled with simpler amines (e.g., pyridinyl or alkylamines in ). Comparative observations include:

  • Piperidine-tetrahydroquinazoline hybrids : The fused quinazoline ring may confer improved affinity for ATP-binding pockets in kinases, as seen in drugs like erlotinib .
  • Pyridinyl-linked analogs : These compounds (e.g., [5] in ) prioritize π-π stacking interactions but may lack the conformational rigidity needed for sustained target engagement.

Methyl Group Substitution

The 2-methyl group on the thiazole ring is a critical differentiator. Methyl substitution can:

  • Increase metabolic stability by shielding reactive sites.

Key Observations and Implications

Structural Optimization : The target compound’s design addresses limitations of earlier analogs, such as metabolic instability and off-target effects, through strategic placement of the carboxamide and incorporation of a rigid quinazoline-piperidine scaffold.

Biological Activity

The compound 2-methyl-N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]-1,3-thiazole-4-carboxamide is a synthetic organic molecule that has garnered attention in pharmacological research due to its potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C15H20N4OSC_{15}H_{20}N_4OS with a molecular weight of approximately 320.41 g/mol. The structure features a thiazole ring and a tetrahydroquinazoline moiety, which are critical for its biological interactions.

Research indicates that this compound may exert its biological effects through several mechanisms:

  • Enzyme Inhibition : The tetrahydroquinazoline component has been shown to interact with enzymes such as dihydrofolate reductase (DHFR) and pantothenate kinase (Mt PanK), inhibiting their activity. This inhibition can disrupt essential metabolic pathways in target cells.
  • Receptor Modulation : Preliminary studies suggest that the compound may act on various G protein-coupled receptors (GPCRs), which are pivotal in numerous physiological processes .
  • Antimicrobial Activity : Some derivatives of related compounds have demonstrated significant antimicrobial properties against various pathogens, indicating potential for the development of new antimicrobial agents .

Antiviral and Antimicrobial Effects

Several studies have explored the antiviral and antimicrobial activities of similar compounds. For instance, compounds with structural similarities have shown effectiveness against pathogens like Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 19.5 to 39.0 µg/mL .

Neuropharmacological Effects

Given the presence of piperidine and tetrahydroquinazoline moieties, there is potential for neuroactive properties. Compounds in this class have been investigated for their effects on muscarinic receptors, which are implicated in neurological disorders such as Alzheimer's disease .

Study 1: Inhibition of DHFR

A study focused on the inhibition of DHFR highlighted that similar thiazole derivatives exhibited IC50 values as low as 100 nM against this enzyme, suggesting that the compound may have comparable efficacy in disrupting folate metabolism in pathogenic organisms .

Study 2: Antimicrobial Efficacy

In another investigation, derivatives were tested against a panel of bacterial strains. The results indicated that certain modifications to the thiazole structure significantly enhanced antimicrobial activity, with some compounds achieving MIC values below 10 µg/mL against resistant strains .

Data Summary

Activity Type Tested Compound Target IC50/MIC Values
Enzyme InhibitionThiazole DerivativeDihydrofolate Reductase (DHFR)<100 nM
Antimicrobial ActivitySimilar DerivativeE. coli19.5 - 39.0 µg/mL
NeuropharmacologicalPiperidine AnalogueMuscarinic ReceptorsNot specified

Q & A

Q. What strategies minimize racemization during the synthesis of chiral intermediates?

  • Methodology :
  • Low-temperature coupling : Perform amide bond formation at 0°C with DIC/Oxyma to suppress base-induced epimerization .
  • Chiral HPLC : Monitor enantiomeric excess (>99%) using columns like Chiralpak IA .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.